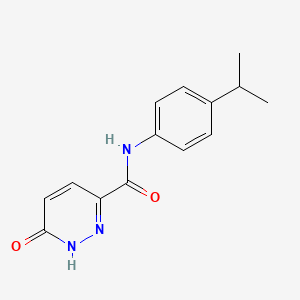
2-Ethyl-5-methylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-methylcyclohexan-1-one is a chemical compound with the CAS Number: 116530-93-9 . It has a molecular weight of 140.23 . The compound is a liquid at room temperature .
Physical And Chemical Properties Analysis
2-Ethyl-5-methylcyclohexan-1-one is a liquid at room temperature . It has a molecular weight of 140.23 .Applications De Recherche Scientifique
1. Ethylene Perception Inhibition in Fruits and Vegetables
2-Ethyl-5-methylcyclohexan-1-one appears to be closely related to compounds like 1-methylcyclopropene (1-MCP) which is a well-researched inhibitor of ethylene perception. Ethylene is a natural plant hormone involved in the ripening process. The inhibitor 1-MCP has been significantly explored for its capacity to maintain product quality in fruits and vegetables by delaying ripening and senescence, as it binds to the ethylene receptor in plant cells, preventing ethylene from binding and exerting its natural effects. This application has seen rapid adoption in industries, particularly for apples, and is expected to have potential for a broad range of fruits and vegetables (Watkins, 2006).
2. Understanding Plant Physiology and Biochemistry
Research on compounds similar to 2-Ethyl-5-methylcyclohexan-1-one offers valuable insights into plant physiology and biochemistry. The study and application of ethylene perception inhibitors like 1-MCP help in dissecting the role of ethylene in plants. These inhibitors affect a range of processes in fruits, vegetables, and floriculture crops, helping in understanding various aspects such as respiration, ethylene production, color changes, and more. This knowledge contributes significantly to agricultural science and horticulture, offering ways to enhance postharvest quality and extend the shelf life of perishable produce (Blankenship & Dole, 2003).
3. Synthesis of Bioactive Compounds
In the realm of organic synthesis, compounds like 2-Ethyl-5-methylcyclohexan-1-one are involved in the synthesis of bioactive molecules. For instance, derivatives of cyclohexanone have been synthesized for attracting specific species of insects, indicating their potential in developing eco-friendly pest control methods or pollinator attractants. Such syntheses often involve multistep procedures and aim to create substances with specific biological activities (Raw & Jang, 2000).
4. Agricultural Product Preservation
The use of ethylene perception inhibitors is not just limited to understanding plant biochemistry but has direct commercial applications. The encapsulation of compounds like 1-MCP, which is structurally related to 2-Ethyl-5-methylcyclohexan-1-one, is used for preserving the freshness of horticultural products. Such compounds need to be stored in absorbents due to their gaseous nature and are released in a controlled manner to prolong the shelf life of fruits, vegetables, and flowers (Zhang et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2-ethyl-5-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-3-8-5-4-7(2)6-9(8)10/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJFCLIBKNVRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-methylcyclohexan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


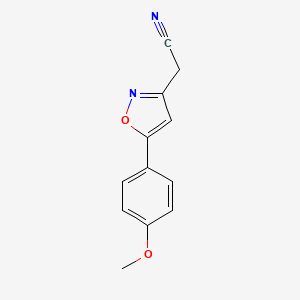
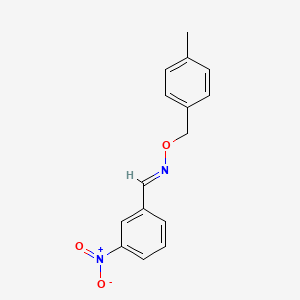
![1,7-dimethyl-3-(2-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2647928.png)
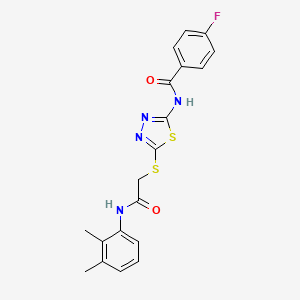
![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2647931.png)
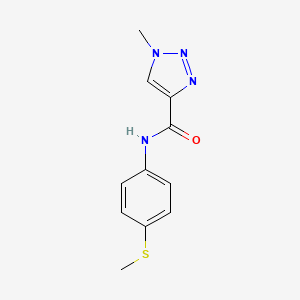
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2647934.png)
![2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B2647935.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylquinazolin-4-amine](/img/structure/B2647936.png)
![6-(3,4-Dimethylphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2647938.png)
![2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2647939.png)

